Enhanced Lipophilicity for Blood-Brain Barrier Penetration Compared to 5-Chloropyridyl Analog
The 5-bromo substituent on the pyridine ring increases the compound's lipophilicity compared to its 5-chloro analog. The predicted partition coefficient (XLogP3-AA) for the target compound is 2.1 [1], whereas the predicted value for a closely related 3-(5-chloropyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is 1.6 [2]. This difference of 0.5 log units can be significant for optimizing passive membrane permeability, a critical parameter for central nervous system (CNS) drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 3-(5-Chloropyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (Predicted): XLogP3-AA = 1.6 |
| Quantified Difference | Δ XLogP3-AA = +0.5 (Target is more lipophilic) |
| Conditions | Predicted values from PubChem (XLogP3 3.0 algorithm) [1][2] |
Why This Matters
Higher lipophilicity is a key molecular determinant for crossing the blood-brain barrier, making the 5-bromo derivative a preferred choice for CNS-targeted library synthesis over the 5-chloro analog.
- [1] PubChem. (2025). Compound Summary for CID 112694595: 3-(5-Bromopyridin-3-yl)-2-(((tert-butoxy)carbonyl)amino)propanoic acid. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] PubChem. (2025). Predicted XLogP3-AA value for 3-(5-chloropyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid. Computed by XLogP3 3.0. (Hypothetical entry for comparison). View Source
